![molecular formula C17H16ClN3O B2622638 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol CAS No. 333769-43-0](/img/structure/B2622638.png)
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol
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Description
Scientific Research Applications
Synthesis of Quinazoline Derivatives
This compound can be used in the synthesis of quinazoline derivatives . Quinazoline derivatives are important in medicinal chemistry due to their wide range of biological activities. They can be synthesized using various methods, and “2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol” could potentially be used as a starting material or intermediate in these syntheses .
Biological Applications
Quinazoline and quinazolinone derivatives, which can potentially be synthesized from this compound, have been found to exhibit a broad range of biopharmaceutical activities . These include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . Therefore, “2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol” could indirectly contribute to these areas of research through its role in the synthesis of these derivatives .
Drug Discovery and Optimization
The compound could also play a role in drug discovery and optimization, given the significant medicinal properties of quinazoline and quinazolinone derivatives . These derivatives are considered noteworthy chemicals for the synthesis of molecules with diverse physiological significance and pharmacological utility .
properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZFASPVOPOLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol |
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